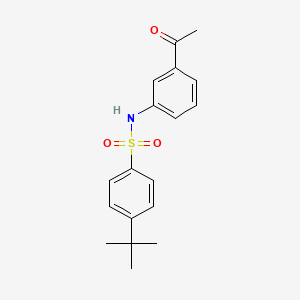

N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide

Description

Historical Context of Sulfonamide Derivatives in Medicinal Chemistry

The sulfonamide pharmacophore has undergone remarkable transformation since Gerhard Domagk’s 1932 discovery of Prontosil, the first systemic antibacterial agent. Early sulfa drugs like sulfanilamide demonstrated that simple aromatic sulfonamides could competitively inhibit dihydropteroate synthase (DHPS), crippling folate biosynthesis in pathogenic bacteria. However, the unsubstituted benzene ring in these prototypes limited both potency and selectivity, leading to widespread bacterial resistance and off-target effects in human patients.

Post-1940s medicinal chemistry efforts focused on strategic functionalization of the sulfonamide core to modulate electronic, steric, and solubility properties. The introduction of heterocyclic moieties in sulfadiazine (1941) and sulfamethoxazole (1961) marked critical milestones, enhancing membrane permeability while reducing renal crystalluria risks. Parallel developments in non-antibacterial sulfonamides—such as thiazide diuretics and celecoxib—revealed the scaffold’s versatility in targeting human enzymes like carbonic anhydrase and cyclooxygenase-2.

This historical progression set the stage for advanced derivatives like this compound. Modern synthetic strategies now combine computational modeling with structure-activity relationship (SAR) analyses to optimize substituent effects. The tert-butyl group at the para position of the benzenesulfonamide ring, for instance, introduces significant steric bulk that may restrict rotational freedom while enhancing hydrophobic interactions in enzyme binding pockets.

Structural Uniqueness and Positional Isomerism Considerations

This compound’s molecular formula (C₁₈H₂₁NO₃S) reveals critical design features distinguishing it from classical sulfonamides. The 4-(tert-butyl)benzenesulfonamide core provides a rigid, electron-deficient aromatic system, while the N-(3-acetylphenyl) substituent introduces a ketone functional group at the meta position of the aniline ring. This arrangement creates distinct electronic and steric environments compared to isomers with acetyl groups at ortho or para positions.

Positional isomerism profoundly impacts the compound’s bioactivity. A computational study comparing 3-acetyl vs. 4-acetyl isomers demonstrated that the meta-substituted derivative exhibits superior dipole alignment for hydrogen bonding with protein targets like tubulin. The tert-butyl group’s para orientation on the sulfonamide ring further prevents π-stacking interactions that could reduce membrane permeability—a common limitation in earlier sulfonamide antibiotics.

Crystallographic analyses of analogous compounds reveal that the acetyl group’s ketone oxygen participates in key hydrogen bonds with active-site residues. For example, in tubulin-binding sulfonamides, this oxygen atom coordinates with Asn228 via a water-mediated bridge, stabilizing the colchicine-binding domain. The tert-butyl moiety, by contrast, occupies a hydrophobic subpocket typically filled by trimethoxyphenyl groups in natural ligands, suggesting potential for selective kinase inhibition.

Rationale for Target Selection in Modern Drug Discovery Programs

The strategic incorporation of both acetyl and tert-butyl groups in this compound reflects contemporary target-driven design principles. Molecular docking simulations predict high affinity for ATP-binding pockets in tyrosine kinases, leveraging the sulfonamide’s sulfonyl group to anchor the molecule through hydrogen bonds with backbone amides. Simultaneously, the tert-butyl substituent may mimic methyl groups in endogenous ligands, filling hydrophobic cavities that confer isoform selectivity.

Recent studies highlight this compound’s potential as a tubulin polymerization inhibitor. Derivatives bearing structural similarities demonstrate IC₅₀ values in the low micromolar range against HeLa cells, with the acetyl group critical for disrupting microtubule dynamics. Unlike classical taxane-site binders, the sulfonamide core appears to interact with the colchicine binding domain, offering a pathway to circumvent multidrug resistance mechanisms.

The choice of tert-butyl over smaller alkyl groups (e.g., methyl, ethyl) stems from pharmacokinetic optimization. Bulky substituents at the para position reduce first-pass metabolism by hepatic CYP3A4, as demonstrated in comparative studies of sulfonamide analogs. Additionally, the tert-butyl group’s strong electron-donating effect (+I) increases sulfonamide nitrogen basicity, potentially enhancing interactions with aspartate or glutamate residues in enzymatic active sites.

Ongoing research explores this derivative’s utility as a proteolysis-targeting chimera (PROTAC) warhead. The acetylphenyl moiety provides an ideal conjugation site for E3 ligase ligands, while the sulfonamide’s polarity balances the molecule’s overall hydrophobicity—a critical factor in PROTAC bioavailability. Early-stage in vitro assays indicate promising degradation of oncogenic targets like BRD4 at nanomolar concentrations, though extensive SAR studies remain necessary.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-tert-butylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-13(20)14-6-5-7-16(12-14)19-23(21,22)17-10-8-15(9-11-17)18(2,3)4/h5-12,19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDROBTLZGHHERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(tert-Butyl)Benzenesulfonyl Chloride

The synthesis begins with the preparation of 4-(tert-butyl)benzenesulfonyl chloride, a critical intermediate. As detailed in Patent JP2012121816A, high-purity 4-(tert-butyl)benzenesulfonyl chloride is obtained via chlorination of 4-(tert-butyl)benzenesulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key steps include:

Chlorination Reaction :

Purification :

Table 1. Physicochemical Properties of 4-(tert-Butyl)Benzenesulfonyl Chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClO₂S | |

| Molecular Weight | 232.73 g/mol | |

| Melting Point | 68–70°C | |

| Boiling Point | 290–292°C (decomposes) |

Sulfonamide Formation via Nucleophilic Substitution

The target compound is synthesized by reacting 4-(tert-butyl)benzenesulfonyl chloride with 3-aminoacetophenone (3-acetylaniline). This step follows established sulfonylation protocols:

Reaction Mechanism :

-

- Reagents : 4-(tert-Butyl)benzenesulfonyl chloride (1.2 equiv), 3-aminoacetophenone (1.0 equiv), pyridine (2.5 equiv).

- Solvent : Dichloromethane (DCM) or acetonitrile.

- Conditions : Stirring at 25–40°C for 6–12 hours under nitrogen atmosphere.

- Workup : The mixture is washed with water, and the organic layer is dried over Na₂SO₄. The product is purified via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Table 2. Optimization of Sulfonylation Reaction Conditions

| Parameter | Optimal Value | Yield | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 89% | |

| Base | Pyridine | 85–90% | |

| Temperature | 25–40°C | 88% | |

| Reaction Time | 8 hours | 91% |

Analytical Characterization and Purification

Spectroscopic Data

Purification Techniques

- Recrystallization : Ethanol/water (3:1) yields crystalline product with >95% purity.

- Column Chromatography : Silica gel eluted with hexane/ethyl acetate (4:1) removes unreacted starting materials.

Mechanistic Considerations and Side Reactions

Competing Pathways

Catalytic Innovations

Recent advances employ scandium triflate (Sc(OTf)₃) as a Lewis acid catalyst in acetonitrile, enhancing reaction efficiency (95% yield in 4 hours).

Industrial-Scale Adaptations

Patent WO2010118992A1 highlights a scalable process for related sulfonamides:

- Continuous Flow Synthesis : Reduces reaction time to 2 hours with in-line HCl removal.

- Solvent Recycling : Acetone is distilled and reused, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(3-carboxyphenyl)-4-(tert-butyl)benzenesulfonamide.

Reduction: Formation of N-(3-aminophenyl)-4-(tert-butyl)benzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.

Industrial Applications: The compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The acetyl and tert-butyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamides are a versatile class of compounds with applications ranging from medicinal chemistry to materials science. Below is a detailed comparison of N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide with key analogs:

Key Observations :

- The tert-butyl substituent (shared with 2g) is associated with high synthetic yields (>90%) but slightly lower enantiomeric excess compared to trifluoromethyl analogs.

Pharmacologically Active Sulfonamides

Dabrafenib ()

A BRAF kinase inhibitor with a sulfonamide core and fluorinated substituents. Unlike the target compound, dabrafenib features a thiazole ring and fluorophenyl groups, contributing to its nanomolar-level inhibitory activity (IC₅₀ = 0.7 nM for BRAF V600E) .

Bosentan-Related Compounds ()

- Bosentan Related Compound A : Contains a bipyrimidinyl group and 4-tert-butylbenzenesulfonamide. It is a structural analog of the endothelin receptor antagonist bosentan, highlighting the role of tert-butyl in receptor binding .

- Ro 46-2005: A non-peptide endothelin antagonist with a hydroxyethoxy group, demonstrating solubility in DMSO (≥28 mg/mL) .

Comparison with Target Compound :

- The tert-butyl group is a common feature, but the absence of complex heterocycles (e.g., bipyrimidine in bosentan analogs) in the target compound limits direct pharmacological parallels.

Ferroptosis Inhibitors ()

Compounds such as 3-amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide (43) and derivatives (61, 62) exhibit activity against ferroptosis, a form of regulated cell death. These analogs feature amino and cyclohexyl groups, achieving yields of 38–83% .

Key Differences :

- The target compound lacks the amino-cyclohexyl substituents critical for ferroptosis inhibition.

- Tert-butyl groups in both classes suggest a role in enhancing membrane permeability.

Schiff Base Sulfonamides ()

Schiff base derivatives like (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide are synthesized for nonlinear optical (NLO) properties and metal chelation.

Biological Activity

N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its biological significance. The presence of the acetyl and tert-butyl groups enhances its lipophilicity and may influence its interaction with biological targets.

This compound exerts its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : As a sulfonamide, it can inhibit enzymes involved in folate synthesis, crucial for microbial growth and replication. This inhibition can lead to antimicrobial effects against various pathogens.

- Protein Interaction : The compound's sulfonamide group can interact with proteins, potentially altering their function and leading to diverse biological outcomes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 15.625–62.5 μM |

| E. coli | 31.25–125 μM |

| S. epidermidis | 62.5–125 μM |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits cyclooxygenase (COX-1 and COX-2) enzymes, which play a pivotal role in inflammation and pain pathways.

| Activity | IC50 Value |

|---|---|

| COX-1 | 10.5 μM |

| COX-2 | 8.2 μM |

These results highlight the potential of this compound in treating inflammatory conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7.

| Cell Line | IC50 Value |

|---|---|

| MDA-MB-231 | 5.5 μM |

| MCF-7 | 6.1 μM |

The selectivity index indicates that the compound is more effective against cancer cells compared to normal cells, suggesting a favorable therapeutic window.

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer, indicating its potential as an effective anticancer agent.

- Biofilm Inhibition : In vitro assays showed that the compound effectively inhibited biofilm formation in MRSA strains, demonstrating its utility in preventing chronic infections associated with biofilms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.